molecular formula C30H22N2O3 B3067939 4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan CAS No. 195433-00-2

4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

Cat. No.: B3067939
CAS No.: 195433-00-2
M. Wt: 458.5 g/mol
InChI Key: YNAUPJHAAOZVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (IUPAC name: (4R,4′R)-2,2′-Dibenzo[b,d]furan-4,6-diylbis(4-phenyl-4,5-dihydro-1,3-oxazole)) is a chiral tridentate ligand widely used in enantioselective catalysis. Its molecular formula is C30H22N2O3 with a molecular weight of 458.517 and a ChemSpider ID of 8679480 . The compound features two (R)-configured stereocenters in its oxazoline rings, which are critical for inducing asymmetry in reactions such as radical conjugate additions . Known as DBFOX/PH, it is synthesized via tosylation and cyclization steps using TsCl and Et3N .

Properties

IUPAC Name

(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O3/c1-3-9-19(10-4-1)25-17-33-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)35-27(21)23)30-32-26(18-34-30)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAUPJHAAOZVLV-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Photoredox Asymmetric Conjugate Addition

This compound facilitates enantioselective radical conjugate additions between α,β-unsaturated carbonyl compounds and α-silylamines:

Substrate TypeReaction PartnerConditionsProductEnantioselectivity (ee)
Cyclic enones (e.g., 1c)Tertiary α-silylamines (2a)Blue LEDs, Ni–DBFOX (10 mol%), THF, 25°CChiral γ-amino carboxylic acids91–99%
Acyclic enalsSecondary α-silylaminesVisible light (400–450 nm), inert atmosphereγ-Lactams80–95%

Key observations :

  • Requires visible light (blue LEDs or white CFLs) for activation .

  • Nickel(II) perchlorate hexahydrate is the optimal metal source .

  • Air, TEMPO, or BHT additives completely inhibit reactions, confirming a radical pathway .

Reaction Mechanism

The Ni–DBFOX complex acts as a bifunctional catalyst through two roles:

  • Photoredox initiator : Absorbs visible light (400–450 nm) to enable single-electron transfer (SET) from α-silylamines .

  • Chiral template : Organizes substrates spatially to control stereochemistry during radical recombination .

Mechanical steps :

  • Photoexcitation of Ni–DBFOX generates a ligand-to-metal charge transfer (LMCT) state.

  • SET from α-silylamine to the catalyst produces a radical cation intermediate.

  • Radical addition to the α,β-unsaturated carbonyl forms a prochiral radical.

  • Stereoselective trapping by the chiral Ni center yields enantiomerically enriched products .

Effective Substrates

Substrate ClassExampleConversion (%)ee (%)
Cyclopentenones1c9591
Cyclohexenones1b2278
Cinnamaldehyde derivativesAcyclic enals>9080–95

Inactive Substrates

  • Norbornenone (1d) : No conversion due to steric hindrance .

  • Electron-deficient enones : Poor reactivity under standard conditions .

Comparative Performance

ParameterNi–DBFOX SystemTraditional Dual Catalysts
Catalyst CostLow (non-precious metal)High (Ru/Ir + chiral Lewis acid)
Enantioselectivity80–99% ee70–95% ee
Light SourceVisible (blue LEDs)UV or specialized wavelengths
Reaction Time3–12 hours12–48 hours

Advantages : Eliminates need for separate photocatalyst and chiral Lewis acid .

Industrial Relevance

  • Scalable under flow chemistry conditions due to mild temperatures (25°C) .

  • Demonstrated in gram-scale syntheses of pharmaceutically relevant γ-lactams .

  • Compatibility with non-precious metals reduces production costs .

This compound’s unique integration of photoredox activity and chiral induction positions it as a benchmark catalyst for sustainable asymmetric synthesis. Experimental data confirm its superiority in enantioselectivity and operational simplicity compared to traditional methods .

Scientific Research Applications

Asymmetric Catalysis

Overview : Asymmetric catalysis involves the acceleration of chemical reactions that produce chiral molecules, which are essential in pharmaceuticals and agrochemicals.

Application :

  • Chiral Ligands : 4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan acts as a chiral ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals like nickel and palladium enhances the selectivity of asymmetric reactions .

Case Study : Research has demonstrated that this compound can significantly improve the enantioselectivity of reactions such as the hydrogenation of ketones and imines, leading to high yields of desired products with specific chiral configurations .

Pharmaceutical Chemistry

Overview : The pharmaceutical industry extensively utilizes compounds like this compound for drug development due to their biological activity and structural diversity.

Application :

  • Drug Development : This compound has been investigated for its potential as an anti-cancer agent. Its structural motifs are conducive to interactions with biological targets involved in cancer cell proliferation .

Case Study : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential role in developing new anti-cancer therapies .

Material Science

Overview : The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic materials.

Application :

  • Organic Light Emitting Diodes (OLEDs) : Due to its fluorescent properties, this compound is being explored for use in OLED technology. Its ability to emit light when subjected to an electric current makes it a candidate for efficient light-emitting materials .

Comparative Data Table

Application AreaSpecific UseKey Findings/Notes
Asymmetric CatalysisChiral ligand for metal catalystsEnhances enantioselectivity in reactions
Pharmaceutical ChemistryPotential anti-cancer agentExhibits cytotoxic effects on cancer cell lines
Material ScienceComponent in OLEDsShows promising fluorescent properties

Mechanism of Action

The mechanism of action of 4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Oxazoline Rings

Aromatic Substituents
  • 4,6-Bis((R)-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (6a): Molecular Formula: C38H26N2O3 (higher due to naphthyl groups). Used in asymmetric radical conjugate additions .
  • 4,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan: Molecular Formula: C32H26N2O3. Key Differences: Benzyl groups introduce greater steric hindrance and flexibility compared to phenyl.
Alkyl Substituents
  • 4,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan: Molecular Formula: C32H34N2O3 (tert-butyl groups increase hydrophobicity). Key Differences: The electron-donating tert-butyl group enhances solubility in non-polar solvents and creates a more rigid coordination environment. Applications include catalysis where steric shielding is critical .
  • 4,6-Bis(4,5-bis(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan: Molecular Formula: C54H54N2O3.
Stereochemical Variations
  • 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (CAS 246040-77-7) :
    • Key Differences : The (S)-enantiomer induces opposite stereochemical outcomes in catalysis. Hazard profile matches the (R)-form (H302, H315, H319, H335) .

Physicochemical Properties

Compound Molecular Weight Substituent Melting Point (°C) Solubility Hazard Statements
DBFOX/PH (Phenyl) 458.517 Phenyl Not reported Organic solvents H302, H315, H319, H335
Naphthyl Variant (6a) ~586.63* Naphthalen-2-yl Not reported Limited data Similar to phenyl
Benzyl Variant 486.56 Benzyl Not reported Likely lipophilic H302, H315, H319, H335
tert-Butyl Variant 610.70* tert-Butyl Not reported High in non-polar No data
Diphenyl Variant 610.70 4,5-Diphenyl Not reported Low polarity Not reported

*Estimated based on substituent additions.

Catalytic Performance

  • DBFOX/PH : Achieves high enantioselectivity (e.g., >90% ee) in radical conjugate additions due to optimal steric and electronic balance .
  • Naphthyl Variant (6a) : Enhanced π-stacking interactions improve selectivity for aromatic substrates .
  • tert-Butyl Variant : Superior in reactions requiring steric shielding, though reaction rates may decrease due to hindered substrate approach .

Biological Activity

4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (CAS No. 195433-00-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H22N2O3
  • Molecular Weight : 458.51 g/mol
  • Purity : Typically above 98% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The oxazoline moiety in the structure is known for its role in asymmetric catalysis and may also influence biological pathways through enzyme inhibition or modulation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Viability Assays : In vitro studies have shown that the compound reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)10.0Cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest that this compound also possesses antimicrobial properties:

  • Inhibition Zones : The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria in agar diffusion tests.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Case Studies

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various oxazoline derivatives, including this compound. Results indicated a promising reduction in tumor growth rates in xenograft models when administered at a dosage of 25 mg/kg .
  • Antimicrobial Evaluation : Another research article focused on the antimicrobial activity of this compound against a panel of pathogens. The study found that it was particularly effective against resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections caused by multi-drug resistant organisms .

Q & A

Q. What are the recommended synthetic methodologies for preparing 4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (DBFOX/PH)?

  • Methodological Answer : The compound is synthesized via a multi-step route starting from dibenzofuran derivatives. Key steps include: (i) Functionalization of dibenzofuran at the 4,6-positions using palladium-catalyzed cross-coupling reactions to introduce oxazoline precursors. (ii) Enantioselective cyclization using chiral auxiliaries (e.g., (R)-4-phenyl-2-oxazoline) to establish stereochemistry. (iii) Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .
  • Critical Note : Trace metal impurities from catalysts can affect stereochemical outcomes; use chelating agents during workup .

Q. How is the stereochemical integrity of DBFOX/PH validated experimentally?

  • Methodological Answer : (i) Single-crystal X-ray diffraction confirms absolute configuration (e.g., C35H27N3O2 structures with R-factors < 0.04) . (ii) Circular Dichroism (CD) spectroscopy correlates observed Cotton effects with computational predictions (TD-DFT). (iii) Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers and quantifies enantiomeric excess (>98% ee) .

Q. What safety precautions are necessary when handling DBFOX/PH?

  • Answer : The compound is classified as hazardous (flammable, irritant). Key precautions: (i) Use PPE (gloves, goggles) and work in a fume hood. (ii) Store at 0–6°C in airtight containers to prevent decomposition. (iii) Dispose of waste via incineration or approved chemical disposal protocols .

Advanced Research Questions

Q. How can DBFOX/PH be optimized for asymmetric catalysis in C–C bond-forming reactions?

  • Methodological Answer : (i) Ligand tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl rings to enhance Lewis acidity. (ii) Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to improve substrate coordination. (iii) Kinetic studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps.
  • Data-Driven Insight : Crystallographic data (e.g., bond angles and torsion angles from ) guide steric and electronic adjustments.

Q. How to resolve contradictions between computational predictions and experimental outcomes in DBFOX/PH-mediated reactions?

  • Answer : (i) Cross-validation : Compare DFT-calculated transition states with experimental kinetic isotope effects (KIE). (ii) Solvent effects : Re-run computations with explicit solvent models (e.g., SMD) to account for solvation. (iii) Experimental replication : Vary reaction conditions (temperature, pressure) to isolate confounding factors.
  • Case Study : Discrepancies in enantioselectivity may arise from unaccounted non-covalent interactions (π-stacking, van der Waals) .

Q. What strategies mitigate enantiomerization during DBFOX/PH synthesis or catalysis?

  • Methodological Answer : (i) Low-temperature synthesis : Perform cyclization steps below –20°C to suppress racemization. (ii) Additives : Use chiral ionic liquids (e.g., BMIM-PF6) to stabilize transition states. (iii) In-situ monitoring : Employ Raman spectroscopy to detect early signs of enantiomerization .

Q. How to design experiments for probing the ligand’s role in substrate selectivity?

  • Answer : (i) Factorial design : Test variables like ligand:substrate ratio, temperature, and solvent polarity using a 2^k factorial approach . (ii) Competitive binding assays : Use isothermal titration calorimetry (ITC) to quantify substrate-ligand affinity. (iii) Structural analogs : Synthesize derivatives with modified oxazoline substituents to map steric/electronic contributions .

Key Research Challenges

  • Stereochemical Stability : Racemization under thermal stress limits catalytic recycling.
  • Scalability : Multi-step synthesis complicates large-scale production for industrial trials.
  • Computational Accuracy : Force field parameters for oxazoline ligands require refinement in molecular dynamics simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
Reactant of Route 2
4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.